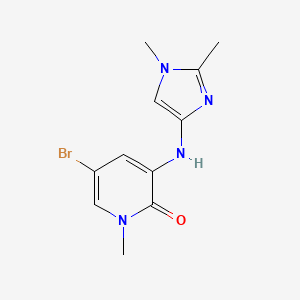
5-Bromo-3-(1,2-dimethyl-1H-imidazol-4-ylamino)-1-methylpyridin-2(1H)-one
Cat. No. B8448133
M. Wt: 297.15 g/mol
InChI Key: BYDSCSSXYMDJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09238655B2
Procedure details


A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 337c (400 mg, 3.60 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (960 mg, 3.60 mmol), XantPhos (240 mg, 0.40 mmol), tris(dibenzylideneacetone)dipalladium(0) (360 mg, 0.40 mmol), Cs2CO3 (4.69 g, 14.4 mmol), and 1,4-dioxane (20 mL). After three cycles of vacuum/nitrogen flush, the mixture was heated at 90° C. for 2.5 h. It was then cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica-gel column chromatography eluting with dichloromethane/methanol (30:1 to 20:1) to afford 337d as a pale yellow solid (350 mg, 33%). MS-ESI: [M+H]+ 297.1.



Name
Cs2CO3
Quantity
4.69 g
Type
reactant
Reaction Step One



Name
Yield
33%
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]1[CH3:9].Br[C:11]1[C:12](=[O:19])[N:13]([CH3:18])[CH:14]=[C:15]([Br:17])[CH:16]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C([O-])([O-])=O.[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[Br:17][C:15]1[CH:16]=[C:11]([NH:8][C:6]2[N:5]=[C:4]([CH3:9])[N:3]([CH3:2])[CH:7]=2)[C:12](=[O:19])[N:13]([CH3:18])[CH:14]=1 |f:0.1,4.5.6,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN1C(=NC(=C1)N)C
|
|
Name
|
|
|
Quantity
|
960 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(N(C=C(C1)Br)C)=O
|
|
Name
|
|
|
Quantity
|
240 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
|
Name
|
Cs2CO3
|
|
Quantity
|
4.69 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
360 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After three cycles of vacuum/nitrogen flush
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was then cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified by silica-gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane/methanol (30:1 to 20:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(N(C1)C)=O)NC=1N=C(N(C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 350 mg | |
| YIELD: PERCENTYIELD | 33% | |
| YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
